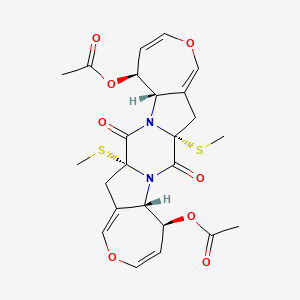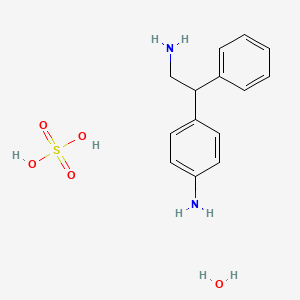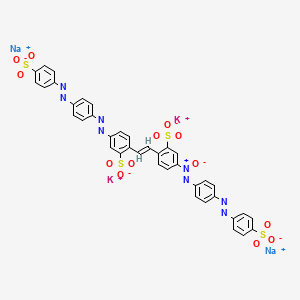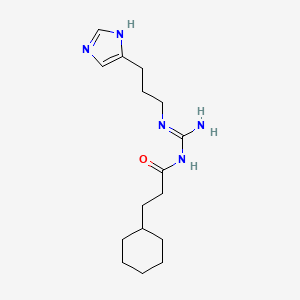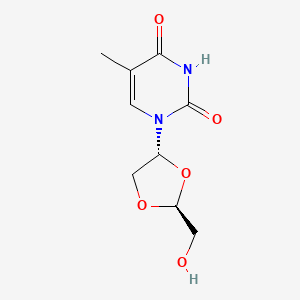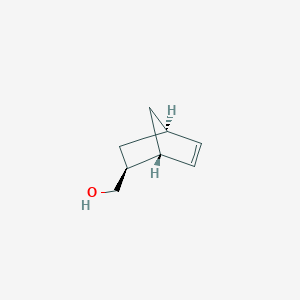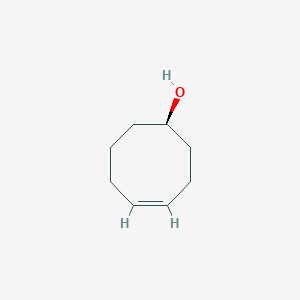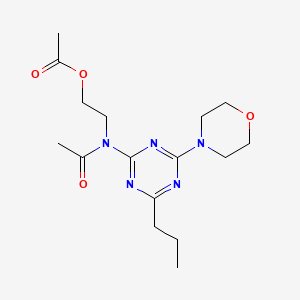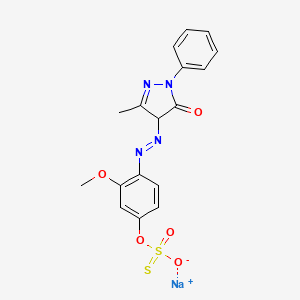
Potassium 2-methyl-1-phenol-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-methyl-1-phenol-4-sulfonate, also known as potassium 4-hydroxy-3-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of a sulfonated phenol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-methyl-1-phenol-4-sulfonate typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: 2-methylphenol is reacted with sulfuric acid to introduce the sulfonic acid group at the para position relative to the hydroxyl group. [ \text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{H}_2\text{O} ]
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{KOH} \rightarrow \text{C}_7\text{H}_7\text{KO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of 2-methylphenol.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized out of the solution.
Purification: The crystallized product is purified through recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced sulfonate derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-methyl-1-phenol-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-hydroxybenzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Potassium 2-hydroxy-3-methylbenzenesulfonate: Similar structure but with different substitution patterns.
Potassium 4-methylbenzenesulfonate: Lacks the hydroxyl group, affecting its reactivity.
Uniqueness
Potassium 2-methyl-1-phenol-4-sulfonate is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
6291-03-8 |
|---|---|
Fórmula molecular |
C7H7KO4S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
potassium;4-hydroxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
POWKHRJJRAVEJD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



